molecular formula C9H12O2 B13744106 Hexahydro-3-methylenebenzofuran-2(3H)-one CAS No. 3727-53-5

Hexahydro-3-methylenebenzofuran-2(3H)-one

Cat. No.: B13744106
CAS No.: 3727-53-5
M. Wt: 152.19 g/mol
InChI Key: JZULHXPIDKRFAY-UHFFFAOYSA-N
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Description

Hexahydro-3-methylenebenzofuran-2(3H)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound, in particular, features a hexahydro structure, indicating the presence of six hydrogen atoms added to the benzofuran ring, and a methylene group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-3-methylenebenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Diels-Alder reaction followed by hydrogenation. The reaction conditions often require a catalyst, such as palladium on carbon, and a hydrogen source.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-3-methylenebenzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuranones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hexahydro-3-methylenebenzofuran-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Hexahydro-3-methylenebenzofuran-2(3H)-one can be compared with other benzofuran derivatives, such as:

    Benzofuran: The parent compound without the hexahydro and methylene modifications.

    2,3-Dihydrobenzofuran: A partially hydrogenated derivative.

    3-Methylbenzofuran: A methyl-substituted benzofuran.

The uniqueness of this compound lies in its specific structural modifications, which can impart distinct chemical and biological properties.

Properties

CAS No.

3727-53-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methylidene-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one

InChI

InChI=1S/C9H12O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h7-8H,1-5H2

InChI Key

JZULHXPIDKRFAY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCCC2OC1=O

Origin of Product

United States

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